An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroacetophenone
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroacetophenone
Introduction: The Dual-Faceted Nature of a Potent Intermediate
2-Chloroacetophenone, also known by synonyms such as phenacyl chloride and the riot control agent designation CN, is a crystalline organic compound with the chemical formula C₈H₇ClO.[1] Its significance in the scientific and industrial landscape is multifaceted. In the realm of pharmaceutical and fine chemical synthesis, it serves as a versatile intermediate, a foundational building block for a variety of more complex molecules.[1][2] This utility stems from the reactivity of the α-chloro ketone moiety, which readily participates in nucleophilic substitution reactions. Conversely, this same reactivity is responsible for its potent lachrymatory effects, leading to its historical and, in some regions, ongoing use as a tear gas and the active component in early formulations of "Mace".[1][3]
This guide provides a comprehensive technical overview of the physical and chemical properties of 2-chloroacetophenone, tailored for researchers, scientists, and drug development professionals. It aims to deliver not just data, but also field-proven insights into its handling, synthesis, purification, and reactivity, ensuring both scientific accuracy and practical utility.
Physicochemical Characteristics: A Quantitative Overview
2-Chloroacetophenone is a colorless to gray crystalline solid at room temperature, often with a sharp, irritating odor that is sometimes described at very low concentrations as resembling apple blossoms.[1][3] It is denser than water and exhibits low solubility in aqueous media, but is soluble in a range of organic solvents.[1]
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-phenylethanone | [1] |
| CAS Number | 532-27-4 | [1] |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| Appearance | Colorless to gray crystalline solid | [1] |
| Melting Point | 54-56 °C (129-133 °F) | [1] |
| Boiling Point | 244-245 °C (471-473 °F) at 760 mmHg | [4] |
| Density | 1.324 g/mL at 25 °C | [1] |
| Flash Point | 118 °C (244 °F) (closed cup) | [1] |
| Water Solubility | Practically insoluble (< 1 mg/mL) | [1] |
| Solubility in Organic Solvents | Very soluble in ethanol, ether, benzene; soluble in acetone, petroleum ether, carbon disulfide. | [1] |
| Vapor Density | 5.2 (relative to air) | [4] |
Spectral Analysis: Unveiling the Molecular Fingerprint
The structural elucidation of 2-chloroacetophenone and the monitoring of its reactions are critically dependent on various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-chloroacetophenone in CDCl₃ provides distinct signals that are characteristic of its structure. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region (δ 7.4-8.0 ppm). The electron-withdrawing effect of the carbonyl group deshields these protons, particularly those in the ortho position. The most characteristic signal is a singlet observed around δ 4.7 ppm, which corresponds to the two protons of the chloromethyl group (-CH₂Cl).[5][6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum offers further structural confirmation. The carbonyl carbon (C=O) gives a characteristic signal in the highly deshielded region, typically around δ 191 ppm. The carbon of the chloromethyl group (-CH₂Cl) appears at approximately δ 46 ppm. The aromatic carbons resonate in the δ 128-134 ppm range, with the ipso-carbon (the carbon attached to the carbonyl group) being distinguishable.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of 2-chloroacetophenone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic ring (around 3060 cm⁻¹) and the aliphatic C-H stretching of the chloromethyl group. The C-Cl stretch is generally found in the fingerprint region, around 770 cm⁻¹.[9][10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-chloroacetophenone reveals a molecular ion peak (M⁺) at m/z 154, with a characteristic isotopic peak (M+2) at m/z 156, approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The base peak is typically observed at m/z 105, resulting from the loss of the chloromethyl radical (•CH₂Cl). Another significant fragment is seen at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).[1][11][12]
Synthesis and Purification: From Benchtop to High Purity
Synthesis via Friedel-Crafts Acylation
A common and effective method for the laboratory-scale synthesis of 2-chloroacetophenone is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[13][14]
Reaction Mechanism:
The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring through an electrophilic aromatic substitution pathway.[15]
Figure 1: Friedel-Crafts Acylation Mechanism.
Experimental Protocol: Synthesis of 2-Chloroacetophenone
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Chloroacetyl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide. Cool the suspension in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Addition of Benzene: After the addition of chloroacetyl chloride is complete, add benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
Figure 2: Synthesis Workflow Diagram.
Purification by Recrystallization
The crude 2-chloroacetophenone obtained from synthesis can be effectively purified by recrystallization to yield a high-purity crystalline solid. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol-water, is often effective.[2][16]
Experimental Protocol: Recrystallization of 2-Chloroacetophenone
-
Dissolution: Place the crude 2-chloroacetophenone in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Induce Cloudiness: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40 °C) until a constant weight is achieved.
Figure 3: Purification Workflow Diagram.
Chemical Reactivity: A Hub for Synthesis
The chemical behavior of 2-chloroacetophenone is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This makes it highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.
Nucleophilic Substitution Reactions:
2-Chloroacetophenone reacts with a wide variety of nucleophiles to displace the chloride ion, providing a versatile route to a range of substituted acetophenones.
-
With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to various pharmacologically active compounds.
-
With Azides: Reaction with sodium azide produces α-azido ketones, which can be further reduced to α-amino ketones or used in click chemistry.
-
With Cyanide: Treatment with sodium or potassium cyanide gives α-cyano ketones.
-
With Thiourea: This reaction can lead to the formation of 2-aminothiazole derivatives.
Figure 4: General Sₙ2 Mechanism.
Stability and Degradation
2-Chloroacetophenone is a relatively stable compound under normal storage conditions, which should be in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[17] It is sensitive to moisture and may slowly hydrolyze to form hydrochloric acid and 2-hydroxyacetophenone.[4][18] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1]
Toxicology and Safety
As a potent lachrymator, 2-chloroacetophenone is a severe irritant to the eyes, skin, and respiratory tract.[3] Acute exposure can cause intense tearing, burning sensations, and respiratory distress.[1] Due to its hazardous nature, handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and respiratory protection) and working in a well-ventilated fume hood.[17]
Conclusion
2-Chloroacetophenone is a compound of significant synthetic utility, underpinned by the predictable reactivity of its α-chloro ketone functionality. For researchers and professionals in drug development, a thorough understanding of its physical properties, spectral characteristics, and chemical behavior is paramount for its safe and effective use. The protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, purification, and application of this important chemical intermediate.
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